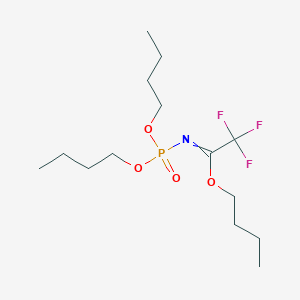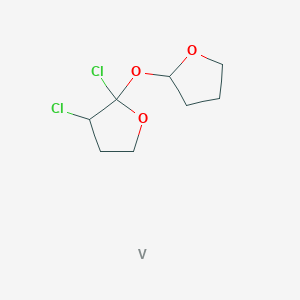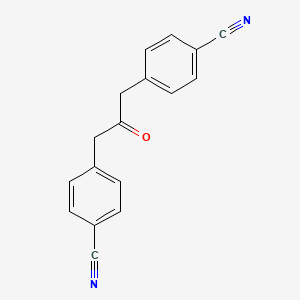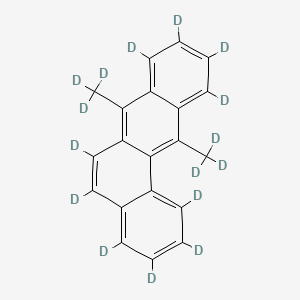
Benz(a)anthracene-d16, 7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-d16, 7,12-dimethyl-: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.3410 g/mol . This compound is known for its potent carcinogenic properties and is widely used in scientific research, particularly in studies related to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-d16, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benz(a)anthracene-d16, 7,12-dimethyl- is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior .
Biology: The compound is employed in research to understand the biological effects of carcinogens and their interactions with cellular components .
Medicine: In medical research, Benz(a)anthracene-d16, 7,12-dimethyl- is used to study the mechanisms of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: While its industrial applications are limited due to its carcinogenic nature, it is used in controlled environments for research purposes .
Mechanism of Action
Benz(a)anthracene-d16, 7,12-dimethyl- exerts its effects through the formation of reactive metabolites that bind covalently to DNA, leading to mutations and ultimately cancer . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are the ultimate carcinogenic species .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar carcinogenic properties.
9,10-Dimethylbenz(a)anthracene: Another methylated derivative with distinct biological effects.
Uniqueness: Benz(a)anthracene-d16, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
32976-87-7 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,8,9,10,11-decadeuterio-7,12-bis(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
ARSRBNBHOADGJU-QRHMKPRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


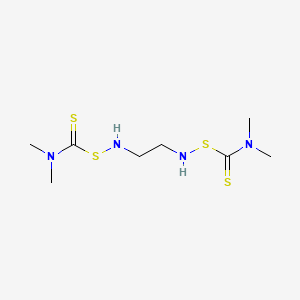
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
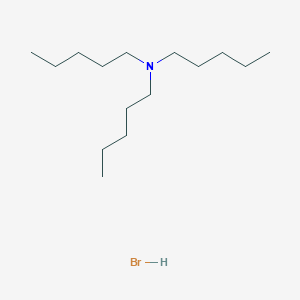
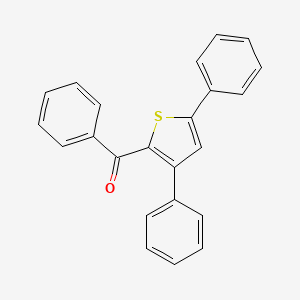
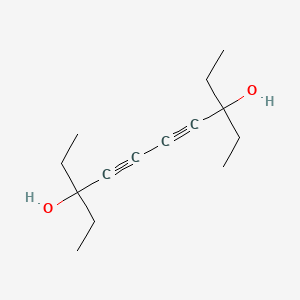
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
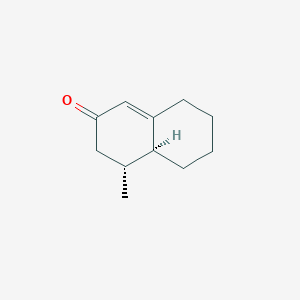
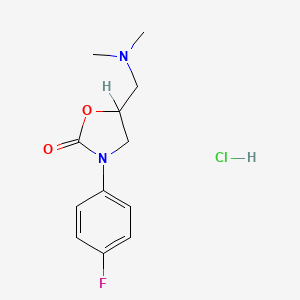
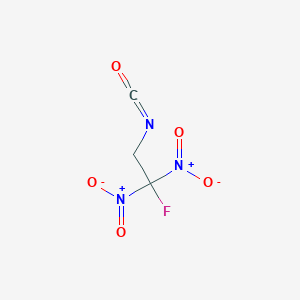
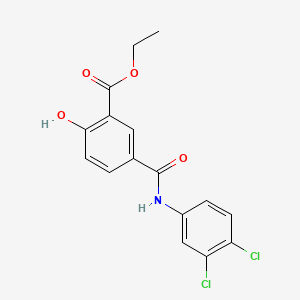
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
